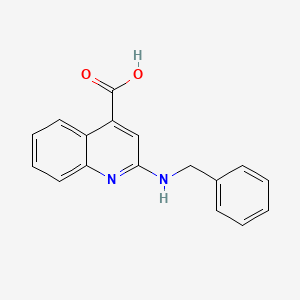

2-(Benzylamino)quinoline-4-carboxylic acid

Description

Propriétés

IUPAC Name |

2-(benzylamino)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)14-10-16(18-11-12-6-2-1-3-7-12)19-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNFPIDJPGPAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Quinoline-4-carboxylic Acid Derivatives (Patent CN102924374B)

One of the industrially applicable methods to prepare quinoline-4-carboxylic acid derivatives, including 2-substituted analogs, involves a multistep process starting from isatin. This method is notable for its use of inexpensive raw materials and mild reaction conditions.

| Step | Reaction Description | Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Isatin reacts with a strong base (e.g., sodium hydroxide) and acetone under reflux to form 2-toluquinoline-4-carboxylic acid | 25-35°C stirring, then reflux 5-15 h | 2-Toluquinoline-4-carboxylic acid | 99% yield, mp 238-240°C |

| 2 | Condensation of 2-toluquinoline-4-carboxylic acid with benzaldehyde at 95-105°C | 1-6 h reaction | 2-vinyl-4-quinoline carboxylic acid hydrate | 85% yield, mp 294-295°C |

| 3 | Dehydration of the above intermediate with diacetyl oxide at 115-125°C | 2-8 h reaction | 2-vinyl-4-quinoline carboxylic acid | - |

| 4 | Oxidation with potassium permanganate and sodium hydroxide at 35-45°C | 2-8 h reaction | Quinoline-2,4-dicarboxylic acid | - |

| 5 | Decarboxylation in m-xylene reflux | Room temperature cooling | Cinchonic acid (quinoline derivative) | - |

This sequence allows the introduction of substituents at the 2-position and the formation of the carboxylic acid at the 4-position. The benzylamino group can be introduced subsequently by nucleophilic substitution or reductive amination of the 2-position substituent, though this patent focuses on the quinoline carboxylic acid core synthesis.

Copper-Catalyzed Domino Reactions via Ugi Multicomponent Reactions (Research Article, J. Org. Chem. 2021)

A modern synthetic approach to quinoline-4-carboxylic acid derivatives involves a ligand-free palladium or copper-catalyzed cascade reaction starting from o-halobenzoic acids and ammonia using the Ugi four-component reaction (Ugi-4CR).

- The Ugi-4CR combines o-halobenzoic acid, ammonia, aldehydes, and isocyanides to form Ugi adducts.

- Subsequent copper-catalyzed C–C coupling and annulation with β-keto esters afford isoquinolone-4-carboxylic acids.

- The process is step-economic, ligand-free, and environmentally friendly.

- The method allows for structural diversity and good yields, suitable for medicinal chemistry applications.

Though this method specifically targets isoquinolone-4-carboxylic acids, it demonstrates the utility of multicomponent reactions and metal-catalyzed cascade processes for constructing quinoline/isoquinoline carboxylic acid frameworks, which can be adapted for 2-(benzylamino) substitution through appropriate choice of starting materials.

Improved Pfitzinger Reaction for Quinoline-4-carboxylic Acids (Tetrahedron Letters, 2018)

An improved Pfitzinger reaction has been developed for direct synthesis of quinoline-4-carboxylic acids and esters using 5-substituted isatins and N,N-dimethylenaminones in alcoholic solvents or water.

- One-step esterification and cyclization process.

- Mild reaction conditions with TMSCl (trimethylsilyl chloride) mediation.

- Good functional group tolerance and scalability.

- The 4-position carboxylic acid or ester is formed in situ during cyclization.

This method provides a straightforward route to quinoline-4-carboxylic acid derivatives, which can be further functionalized at the 2-position to introduce the benzylamino group via nucleophilic substitution or amination reactions.

Microwave-Assisted Direct Amination of Quinoline-2-carboxylic Acids (PMC Article, 2012)

A rapid and efficient method for preparing substituted anilides of quinoline carboxylic acids involves direct amide formation via microwave irradiation.

Method Summary:

- Direct reaction of quinoline carboxylic acid or ester with substituted amines (including benzylamine analogs) under microwave irradiation.

- One-step process with short reaction times.

- Produces quinoline-2-carboxanilides with high purity and yield.

- Molecular structures confirmed by X-ray diffraction.

Although this study focuses on quinoline-2-carboxylic acid derivatives, the methodology is adaptable for synthesizing 2-(benzylamino)quinoline-4-carboxylic acid by reacting quinoline-4-carboxylic acid esters with benzylamine under microwave conditions, facilitating efficient amination at the 2-position.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Patent CN102924374B Multistep Synthesis | Isatin, sodium hydroxide, acetone, benzaldehyde | Condensation, oxidation, decarboxylation | Mild temps (25-125°C), reflux, basic and acidic media | Industrial scalability, high yield, inexpensive reagents | Multi-step, requires intermediate isolations |

| Ugi-4CR + Cu-Catalyzed Domino Reaction | o-Halobenzoic acids, ammonia, aldehydes, isocyanides, β-keto esters | Multicomponent reaction, C–C coupling, annulation | 60-80°C, ligand-free catalysis | Step economy, structural diversity, eco-friendly | Specific to isoquinolone scaffold, adaptation needed |

| Improved Pfitzinger Reaction | 5-Substituted isatins, N,N-dimethylenaminones | Esterification and cyclization | Room temp to mild heating, TMSCl mediation | One-step, mild, scalable | Limited to certain substituents, further functionalization required |

| Microwave-Assisted Amination | Quinoline carboxylic acid/ester, benzylamine | Direct amide formation | Microwave irradiation, short time | Rapid, efficient, high purity | Focus on amides, may require ester intermediate |

Research Findings and Notes

- The preparation of this compound typically involves first synthesizing the quinoline-4-carboxylic acid core, followed by introduction of the benzylamino group at the 2-position.

- The multistep patent method provides a robust industrial route with high yields and mild conditions, suitable for scale-up.

- Multicomponent reactions combined with metal catalysis offer a modern, versatile synthetic platform, though adaptation for this exact substitution pattern may require further optimization.

- Microwave-assisted direct amination represents a rapid and efficient method for introducing the benzylamino group onto quinoline carboxylic acids or esters.

- Functional group tolerance and reaction conditions should be carefully optimized to avoid side reactions, especially during oxidation and amination steps.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzylamino)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce dihydroquinoline derivatives .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 2-(benzylamino)quinoline-4-carboxylic acid exhibits significant efficacy against various cancer cell lines. Its structural features facilitate interactions with biological targets, making it a promising candidate for further pharmacological studies in cancer treatment. For instance, studies have shown that quinoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known for their broad-spectrum antibacterial properties, which could be enhanced by the benzylamino substitution. This aspect is particularly relevant in addressing antibiotic resistance, as novel compounds are sought to combat resistant strains of bacteria .

Drug Discovery and Development

Due to its biological activity, this compound serves as a lead compound in drug discovery efforts targeting various diseases, including infectious diseases and cancer. Researchers are exploring its potential to develop novel analogues with improved efficacy and safety profiles .

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of quinoline derivatives have revealed that modifications in substituents can lead to variations in biological activity. For example, altering the position or nature of substituents on the quinoline ring can enhance binding affinity to target proteins involved in disease pathways .

Mécanisme D'action

The mechanism of action of 2-(Benzylamino)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby exerting its antimalarial effects .

Comparaison Avec Des Composés Similaires

Key Observations :

- The Pfitzinger reaction is a widely used method for synthesizing quinoline-4-carboxylic acids, enabling efficient introduction of aryl or heteroaryl substituents .

- EDC.HCl coupling is employed for derivatives requiring amino or ester functionalization, as seen in the benzylamino analog .

- Halogenated derivatives (e.g., bromo, chloro) exhibit enhanced reactivity for further functionalization, such as cross-coupling reactions .

Pharmacological Activities

Bioactivity varies significantly with substituent type:

Activité Biologique

2-(Benzylamino)quinoline-4-carboxylic acid (BQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BQCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BQCA is characterized by its quinoline core, which is known for its pharmacological properties. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14N2O2

- CAS Number : 1097017-44-1

BQCA exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : BQCA has been shown to inhibit specific kinases, particularly casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. Inhibition of CK2 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antimicrobial Activity : Research indicates that BQCA derivatives demonstrate significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound's mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Biological Activity Data

The following table summarizes the biological activities and findings related to BQCA:

Case Studies

- Inhibition of CK2 : A study demonstrated that BQCA and its analogs effectively inhibited CK2 activity, leading to decreased cell viability in various cancer cell lines. The most potent analog exhibited an IC50 value of 0.23 µM, indicating strong inhibitory potential .

- Antitubercular Screening : A series of quinoline derivatives, including BQCA, were synthesized and screened for their antitubercular properties. Two derivatives showed remarkable activity against M. tuberculosis with a minimum inhibitory concentration (MIC) as low as 1 µM .

- Antiviral Properties : In vitro assays revealed that BQCA exhibited antiviral activity against Mouse Hepatitis Virus (MHV), suggesting potential therapeutic applications in viral infections .

Q & A

Q. What are the established synthetic routes for 2-arylquinoline-4-carboxylic acid derivatives, and how do reaction conditions influence yield and purity?

The synthesis of 2-(benzylamino)quinoline-4-carboxylic acid derivatives commonly employs the Doebner reaction or Pfitzinger reaction . For example, the Doebner reaction involves condensation of aniline derivatives (e.g., 2-nitrobenzaldehyde), pyruvic acid, and trifluoroacetic acid in ethanol, yielding intermediates like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid . Microwave-assisted Doebner reactions have been explored to enhance reaction efficiency and reduce time . The Pfitzinger reaction utilizes isatin and α-methyl ketones in alkaline media for cyclization . Reaction optimization, such as solvent choice (e.g., aqueous ethanol) and catalyst loading, significantly impacts yield (reported up to 85% in optimized conditions) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

Structural confirmation relies on:

- UV-Vis spectroscopy : Detects π→π* transitions in the aromatic system (e.g., absorption peaks at 250–350 nm) .

- Fluorescence spectroscopy : Quantifies emission properties (e.g., λem ≈ 450 nm for boronic acid derivatives) for sensor applications .

- X-ray crystallography : Resolves substituent positioning and ring puckering, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid (R-factor = 0.049) .

Advanced Research Questions

Q. How can the fluorescent properties of this compound derivatives be exploited in sensor design?

The compound’s large aromatic conjugated system enables strong fluorescence, making it suitable for dual-recognition sensors . For instance, 2-(4-boronophenyl)quinoline-4-carboxylic acid derivatives bind diols (e.g., catechol) via boronic acid groups, inducing fluorescence quenching or shifts. This mechanism has been applied to detect Fe<sup>3+</sup>, dopamine, and levodopa with nanomolar sensitivity . Optimization involves tuning substituents (e.g., electron-withdrawing groups) to enhance binding affinity and selectivity .

Q. What experimental strategies are effective for resolving contradictions in biological activity data across derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from substituent effects or assay variability. A systematic approach includes:

- Structure-activity relationship (SAR) studies : Comparing substituents (e.g., 4-bromo vs. 4-methoxy) to identify pharmacophores .

- In silico ADMET profiling : Predicting bioavailability and toxicity to prioritize candidates .

- Dose-response assays : Using standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability . For example, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives showed MIC values of 6.25 µg/mL against S. aureus but required structural optimization for Gram-negative bacteria .

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

Key strategies include:

- Continuous flow reactors : Enhance reproducibility and reduce reaction times for intermediates like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate .

- Automated purification : Chromatography or recrystallization to achieve >95% purity .

- Green chemistry : Solvent substitution (e.g., ethanol instead of DMF) to improve sustainability .

Q. What role do substituents play in modulating the biological activity of quinoline-4-carboxylic acid derivatives?

Substituents at the 2-position critically influence activity:

- Electron-withdrawing groups (e.g., -Br, -CF3): Enhance antibacterial activity by increasing membrane permeability .

- Bulkier groups (e.g., adamantyl): Improve antitubercular potency by targeting mycobacterial enzymes .

- Hydrophilic groups (e.g., -OH, -COOH): Reduce cytotoxicity but may compromise bioavailability . SAR studies on 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives revealed IC50 values of 0.8 µM against M. tuberculosis .

Methodological Considerations

- Contradiction Analysis : Cross-validate conflicting data (e.g., fluorescence vs. bioactivity) using orthogonal assays (e.g., NMR for purity, cell viability assays for cytotoxicity) .

- Data Reproducibility : Document reaction conditions (e.g., microwave power, catalyst batches) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.